Home > Products > Screening Compounds P28142 > 7H-Pyrimido[5,4-c]carbazole
7H-Pyrimido[5,4-c]carbazole - 59943-51-0

7H-Pyrimido[5,4-c]carbazole

Catalog Number: EVT-1586637
CAS Number: 59943-51-0
Molecular Formula: C14H9N3
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7H-Pyrimido[5,4-c]carbazole, specifically 10-Fluoro-7H-pyrimido[5,4-c]carbazole, is a compound of significant interest in organic chemistry and medicinal research. This compound is classified as a heterocyclic aromatic compound that incorporates both pyrimidine and carbazole moieties, which are known for their diverse biological activities and applications in various fields.

Source

The compound can be synthesized through various chemical routes, with its synthetic pathways being well-documented in scientific literature. It is primarily sourced from laboratory synthesis, although industrial production methods are also employed to ensure high yield and purity.

Classification

7H-Pyrimido[5,4-c]carbazole is classified under the category of nitrogen-containing heterocycles. Its structural framework allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 10-Fluoro-7H-pyrimido[5,4-c]carbazole can be achieved through several methods:

  • Regioselective Dilithiation: This method involves the lithiation of carbazole derivatives followed by electrophilic trapping to form the desired pyrimido structure. The regioselectivity is crucial for directing the formation of the correct product.
  • Electrophilic Substitution: The introduction of the fluorine atom can be accomplished via electrophilic substitution reactions using suitable fluorinating agents.

Technical Details

The synthetic routes often require optimized reaction conditions to maximize yield and purity. Advanced catalytic systems may be employed to facilitate these transformations. For example, strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride may be utilized for reduction processes.

Molecular Structure Analysis

Structure

The molecular formula for 10-Fluoro-7H-pyrimido[5,4-c]carbazole is C14H8FN3C_{14}H_8FN_3, with a molecular weight of 237.23 g/mol. The compound features a unique arrangement where the pyrimidine ring is fused to a carbazole structure.

Data

  • CAS Number: 88368-33-6
  • IUPAC Name: 10-fluoro-7H-pyrimido[5,4-c]carbazole
  • InChI Key: BIAPHIQJLVAGRD-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC2=C(C=C1F)C3=C(N2)C=CC4=CN=CN=C43
Chemical Reactions Analysis

Reactions

10-Fluoro-7H-pyrimido[5,4-c]carbazole undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form various derivatives. The choice of oxidizing agent influences the nature of the products formed.
  • Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
  • Substitution: The fluorine atom in the compound can be substituted with other functional groups under controlled conditions. This versatility allows for the modification of its chemical properties.

Technical Details

Common reagents used in these reactions include:

  • For oxidation: Potassium permanganate and chromium trioxide.
  • For reduction: Lithium aluminum hydride and sodium borohydride.
  • For substitution: Nucleophilic reagents under specific temperature and pressure conditions.
Mechanism of Action

The mechanism of action for 10-Fluoro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom is believed to enhance its binding affinity to target molecules, which may lead to various biological effects such as antiviral or anticancer activities. The exact pathways and targets vary based on the specific application and context in which the compound is used.

Physical and Chemical Properties Analysis

Physical Properties

10-Fluoro-7H-pyrimido[5,4-c]carbazole typically appears as a solid with distinct physical characteristics. Its melting point and solubility properties are determined by its molecular structure and functional groups.

Chemical Properties

The compound exhibits notable chemical reactivity due to its heterocyclic nature. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile candidate for further chemical modifications.

Applications

Scientific Uses

The applications of 10-Fluoro-7H-pyrimido[5,4-c]carbazole span several fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and materials.
  • Biology: Research has indicated potential biological activities including antiviral and anticancer properties.
  • Medicine: It is explored as a therapeutic agent due to its unique chemical properties that may target specific diseases effectively.
  • Industry: The compound finds utility in developing advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Introduction to Carbazole Scaffolds in Antineoplastic Drug Discovery

Historical Evolution of Carbazole-Based Therapeutics in Oncology

Carbazole alkaloids constitute a structurally diverse class of nitrogen-containing heterocycles that have profoundly influenced anticancer drug development. Isolated initially from natural sources like Murraya koenigii (Rutaceae family), the tricyclic carbazole core has evolved into a privileged scaffold in medicinal chemistry. Three carbazole-based drugs have achieved clinical approval:

  • Ellipticine (and its derivative Celiptium®): Discovered in 1959 from Ochrosia elliptica, ellipticine derivatives function as topoisomerase II inhibitors and DNA intercalating agents, gaining approval for metastatic breast cancer in 1982 [4] [7].
  • Alectinib (Alecensa®): An ALK inhibitor approved in 2015 for ALK-positive non-small cell lung cancer (NSCLC), featuring a benzo[b]carbazol-11-one core [4] [8].
  • Midostaurin (Rydapt®): An FLT3 inhibitor approved in 2017 for acute myeloid leukemia (AML) [4] [8].

These agents exemplify the carbazole scaffold's capacity to target diverse oncogenic mechanisms, ranging from kinase modulation to DNA damage induction. Over 85% of biologically active pharmaceuticals incorporate heterocyclic frameworks, with nitrogen-containing scaffolds like carbazole exhibiting enhanced DNA-binding stability and target versatility [8].

Table 1: Clinically Approved Carbazole-Based Anticancer Agents

AgentMolecular TargetIndicationApproval Year
Celiptium®Topoisomerase II/DNAMetastatic Breast Cancer1982
Alecensa®Anaplastic Lymphoma KinaseALK+ NSCLC2015
Rydapt®FLT3 KinaseAML/Advanced Systemic Mastocytosis2017

Emergence of 7H-Pyrimido[5,4-c]carbazole as a Novel Chemotype

The 7H-Pyrimido[5,4-c]carbazole chemotype represents a strategic advancement in carbazole-based drug design, characterized by fusion of a pyrimidine ring across carbazole positions 5 and 4. This tetracyclic system enhances hydrogen-bonding capacity through:

  • A bidentate lactam motif mimicking ATP's adenine binding [2]
  • Extended π-conjugation improving DNA intercalation
  • Polar substituents (e.g., 2-amino groups) enhancing solubility and target interactions [10]

This scaffold emerged from systematic efforts to replace maleimide/lactam F-rings in indolocarbazole kinase inhibitors (e.g., staurosporine derivatives). Researchers identified that pyrimido[5,4-c]carbazoles exhibit superior kinase selectivity compared to promiscuous indolo[2,3-a]pyrrolo[3,4-c]carbazoles due to their constrained rotational flexibility and unique H-bond networks [2] [10]. Seminal studies demonstrated potent growth inhibition against renal cancer (A498), melanoma (MALME-3M), and colon cancer (HCT-116) cell lines at sub-micromolar concentrations (IC₅₀ = 0.71–0.82 μM) [2].

Comparative Analysis with Classical Carbazole Derivatives

Structurally, 7H-pyrimido[5,4-c]carbazoles diverge from classical carbazoles through:

  • Ring Fusion: Tetracyclic vs. tricyclic systems (ellipticine) or pendant rings (alectinib)
  • Electronic Properties: Pyrimidine nitrogen atoms enabling additional dipole interactions
  • Target Selectivity: Enhanced specificity for kinases/CDKs vs. broad intercalation

Biologically, these derivatives outperform classical analogs in key metrics:

"Compound 7 (pyrimido-carbazole CDK2 inhibitor, IC₅₀ = <0.06 μM) displayed enhanced activity compared with unaromatised bisindolylmaleimide 8 (IC₅₀ = 1.61 μM). Against HCT-116 colon cancer, compound 7 exhibited IC₅₀ = 0.82 μM vs. 6.60 μM for analog 8" [2].

Table 2: Structural and Target Selectivity Comparison

Parameter7H-Pyrimido[5,4-c]carbazoleEllipticineAlectinib
Core StructureTetracyclic fused systemTricyclic planarBenzocarbazole-based
Key Pharmacophore2-Aminopyrimidin-4-onePyridocarbazolePiperidine-substituent
Primary TargetCDK2/Topo II/EGFRTopoisomerase IIALK Kinase
Selectivity OriginH-bond network optimizationDNA intercalationAllosteric pocket binding

"Mimics the H-bond network of adenine too closely to modulate a large degree of inhibitor specificity" while providing unique selectivity via extended polar interactions [2].

Topoisomerase II Inhibition: Unlike classical carbazoles (e.g., ellipticine), pyrimido-fused derivatives stabilize Topo II-DNA cleavage complexes at 10-fold lower concentrations than maleimide-based analogs, inducing lethal DNA double-strand breaks [4] [7].

Properties

CAS Number

59943-51-0

Product Name

7H-Pyrimido[5,4-c]carbazole

IUPAC Name

7H-pyrimido[5,4-c]carbazole

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C14H9N3/c1-2-4-11-10(3-1)13-12(17-11)6-5-9-7-15-8-16-14(9)13/h1-8,17H

InChI Key

HJGHAQFHGFDSCJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=CN=CN=C43

Synonyms

indoloquinazoline

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=CN=CN=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.